N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt
CAS No.: 108321-20-6
Cat. No.: VC0021463
Molecular Formula: C34H54N4O6
Molecular Weight: 614.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108321-20-6 |
|---|---|
| Molecular Formula | C34H54N4O6 |
| Molecular Weight | 614.8 g/mol |
| IUPAC Name | dicyclohexylazanium;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoate |
| Standard InChI | InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1 |
| Standard InChI Key | BPZRECFZFZDXFS-OOAIBONUSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)[NH2+]C2CCCCC2 |
Introduction
Chemical Identity and Structural Properties
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt (CAS: 108321-20-6) is a tripeptide derivative with the molecular formula C34H54N4O6 and a molecular weight of 614.8 g/mol . The compound consists of two main components: the protected tripeptide (Z-Ala-Pro-Leu-OH) and the dicyclohexylammonium counterion. The protected tripeptide portion contains the amino acid sequence of alanine, proline, and leucine, with the N-terminus protected by a carbobenzyloxy (Cbz or Z) group.
Structural Components
The compound can be divided into several key structural components:
-
Tripeptide backbone: Consists of L-alanine, L-proline, and L-leucine amino acids linked through peptide bonds
-
N-terminal protecting group: Carbobenzyloxy (Cbz/Z) group attached to the alpha-amino group of alanine
-
Counterion: Dicyclohexylammonium ion that forms a salt with the carboxyl group of leucine
The structure features several characteristic functional groups including the carbamate linkage (in the Cbz group), amide bonds (connecting the amino acids), and the free carboxylate (on leucine) that forms the salt with dicyclohexylammonium .
Physicochemical Properties
Table 1 summarizes the key physicochemical properties of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt.
Structural Representation
The compound features a unique three-dimensional structure due to the stereochemistry of its amino acid components. All three amino acids in the sequence (alanine, proline, and leucine) are in the L-configuration, which is critical for its biological activity and applications in peptide synthesis .
Synthesis Methods and Preparation
The synthesis of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt typically involves peptide coupling reactions followed by salt formation. Several synthetic routes have been described in the literature.
General Synthetic Route
The general synthesis involves sequential peptide coupling reactions, starting with Z-protected alanine and building the peptide chain in a stepwise manner:
-
Protection of alanine with the Cbz (Z) group
-
Coupling of Z-Ala with proline using peptide coupling reagents
-
Coupling of Z-Ala-Pro with leucine
-
Salt formation with dicyclohexylamine
Racemization Considerations
Research has shown that potential racemization can occur during peptide synthesis, particularly at the C-terminal amino acid residue. Studies on similar protected peptides indicate that coupling through N-hydroxysuccinimide (HONSu) esters can minimize racemization, especially when compared to mixed anhydride methods . The extent of racemization can be determined by analysis of diastereomeric products after deprotection .
Applications in Peptide Chemistry and Research
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt has diverse applications in peptide chemistry and pharmaceutical research.
Peptide Synthesis Applications
The compound serves as an important building block in peptide synthesis, particularly when specific peptide sequences incorporating the Ala-Pro-Leu motif are desired. The presence of the Cbz protecting group allows for controlled and selective deprotection strategies in orthogonal protection schemes .
The dicyclohexylammonium counterion enhances solubility in various organic solvents, which is beneficial for solution-phase peptide synthesis . This improved solubility can lead to better yields and purer products in peptide coupling reactions.
Pharmaceutical Research
In pharmaceutical research, this compound and similar protected peptides are used in the development of:
-
Peptide-based drugs and therapeutics
-
Enzyme inhibitors
-
Bioactive compounds with specific targeting capabilities
The Ala-Pro-Leu sequence may serve as a recognition motif for certain enzymes or receptors, making this protected tripeptide valuable in structure-activity relationship studies .
Biochemical Studies
The compound has applications in biochemical studies, particularly in investigations of:
-
Peptide-receptor interactions
-
Structure-activity relationships of bioactive peptides
-
Enzyme-substrate specificity studies
Structure-Activity Relationships
The specific amino acid sequence in N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt contributes to its particular properties and applications. Each component of the structure plays a specific role:
Role of Individual Components
-
The Cbz (Z) protecting group: Provides protection of the N-terminus while allowing selective deprotection under specific conditions (e.g., catalytic hydrogenation)
-
Alanine residue: Small, hydrophobic amino acid that can serve as a linker or spacer
-
Proline residue: Introduces a turn or kink in the peptide chain due to its cyclic structure
-
Leucine residue: Hydrophobic amino acid that can contribute to protein-protein interactions
-
Dicyclohexylammonium counterion: Enhances solubility and crystallization properties
Comparison with Related Compounds
Table 2 compares N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt with structurally related compounds.
Research Findings and Analytical Considerations
Analytical Methods
Several analytical techniques are commonly employed for the characterization and quality control of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt:
-
HPLC: For purity determination and separation of potential stereoisomers
-
Mass spectrometry: For molecular weight confirmation and structural elucidation
-
NMR spectroscopy: For structural confirmation and assessment of stereochemical purity
-
Thin-layer chromatography (TLC): For monitoring reaction progress and purity assessment
Peptide Protection Strategies
N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt exemplifies important principles in peptide protection strategies. The use of the Cbz group represents one approach in orthogonal protection schemes, where different protecting groups can be selectively removed under different conditions .
The orthogonal protection concept is crucial in peptide synthesis, allowing for selective deprotection and coupling steps. Alternative protection strategies may employ different N-terminal protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), each with its own deprotection conditions and compatibility with various side-chain protecting groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume